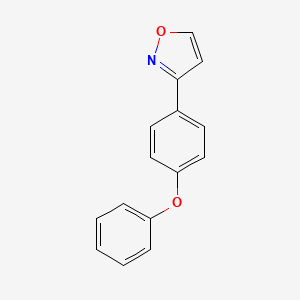![molecular formula C13H16N2O3 B13976517 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one is an organic compound that features a piperidine ring substituted with a 4-nitrophenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one typically involves the condensation of 4-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the piperidin-4-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 1-[2-(4-Aminophenyl)ethyl]piperidin-4-one.
Reduction of the carbonyl group: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparaison Avec Des Composés Similaires
1-[2-(4-Nitrophenyl)ethyl]piperidine: Similar structure but lacks the carbonyl group.
1-(4-Nitrophenyl)piperidin-2-one: Similar structure but with the nitro group directly attached to the piperidine ring.
1-(4-Nitrophenyl)piperidine: Similar structure but lacks the ethyl group.
Uniqueness: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one is unique due to the presence of both the nitro group and the piperidin-4-one ring, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-[2-(4-nitrophenyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O3/c16-13-6-9-14(10-7-13)8-5-11-1-3-12(4-2-11)15(17)18/h1-4H,5-10H2 |
Clé InChI |
QIMMRTXQVDAIRO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)






![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)

